2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol is a chemical compound with the molecular formula C10H16BrNOS. It is characterized by the presence of a bromothiophene moiety, which is a thiophene ring substituted with a bromine atom. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol typically involves the reaction of 5-bromothiophene-2-carbaldehyde with an appropriate amine and a reducing agent. The reaction conditions often include:
- Solvent: Common solvents include ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of various substituted thiophene compounds.
Scientific Research Applications
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol is used in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets. The bromothiophene moiety can bind to active sites of enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride: Similar structure but with a shorter carbon chain.
5-Bromo-2-thiophenecarboxaldehyde: Contains the bromothiophene moiety but lacks the amino and hydroxyl groups.
Uniqueness
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}butan-1-ol is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)ethylamino]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNOS/c1-3-8(6-13)12-7(2)9-4-5-10(11)14-9/h4-5,7-8,12-13H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAGHGPADPQEDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(C)C1=CC=C(S1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.